An In-depth Technical Guide to 2-Bromo-N,N-dibutylacetamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to 2-Bromo-N,N-dibutylacetamide: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4), a versatile bifunctional molecule essential in synthetic organic chemistry. The document delves into a detailed, field-proven protocol for its synthesis via N-acylation, elucidating the rationale behind each procedural step. A thorough compilation of its physicochemical properties is presented for easy reference. Furthermore, this guide explores the compound's applications as a crucial building block and alkylating agent, particularly in the realm of medicinal chemistry and drug development. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and in-depth understanding of this important reagent.
Introduction and Significance
2-Bromo-N,N-dibutylacetamide is an organic compound featuring a bromoacetamide core functionalized with two N-butyl groups.[1] Its structure, containing both a reactive bromine atom and a stable tertiary amide, makes it a valuable intermediate and alkylating agent. The bromoacetyl moiety serves as a potent electrophile, readily reacting with a wide range of nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[1] This reactivity profile has established 2-Bromo-N,N-dibutylacetamide as a key starting material in the synthesis of more complex molecular architectures, including various pharmacologically active molecules.[1] Its application extends to the development of novel compounds, such as non-peptide receptor antagonists, highlighting its significance in drug discovery pipelines.[1]
Synthesis of 2-Bromo-N,N-dibutylacetamide: A Validated Protocol
The most direct and widely employed method for synthesizing 2-Bromo-N,N-dibutylacetamide is the N-acylation of dibutylamine with a bromoacetylating agent, typically bromoacetyl bromide. This reaction is robust, high-yielding, and can be performed using standard laboratory equipment.
Causality Behind Experimental Choices
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Reagents : Dibutylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is a highly reactive acylating agent, ensuring a rapid and efficient reaction.
-
Solvent : An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial. This prevents the hydrolysis of the highly reactive bromoacetyl bromide, which would otherwise form bromoacetic acid and reduce the yield.
-
Base : A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture. Its primary role is to act as a scavenger for the hydrobromic acid (HBr) generated during the acylation. Neutralizing the acid prevents the protonation of the dibutylamine starting material, which would render it non-nucleophilic and halt the reaction.
-
Temperature Control : The initial addition of bromoacetyl bromide is performed at a reduced temperature (0-5 °C). This is a critical control point to manage the highly exothermic nature of the acylation reaction, preventing side reactions and ensuring safety.
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Work-up : The aqueous work-up sequence is designed to systematically remove impurities. A wash with dilute acid (e.g., 1M HCl) removes the excess base and any remaining dibutylamine. A subsequent wash with a saturated sodium bicarbonate solution neutralizes any residual acid. Finally, a brine wash aids in the removal of water from the organic layer.
-
Purification : While the crude product is often of high purity, purification via column chromatography or recrystallization can be employed to achieve analytical-grade material.
Detailed Experimental Protocol
Materials:
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Dibutylamine
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Bromoacetyl bromide
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
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Round-bottom flask with a magnetic stir bar
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Dropping funnel
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Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.
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Cooling : Cool the stirred solution to 0 °C using an ice bath.
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Addition of Acylating Agent : Slowly add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.
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Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
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Quenching & Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
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Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
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Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Bromo-N,N-dibutylacetamide.
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Purification (Optional) : If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-N,N-dibutylacetamide.
Physicochemical Properties
A summary of the key physical and chemical properties of 2-Bromo-N,N-dibutylacetamide is provided below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | 2-bromo-N,N-dibutylacetamide | [1][2] |
| CAS Number | 40124-27-4 | [2][3][4][5][6] |
| Molecular Formula | C₁₀H₂₀BrNO | [1][2][3][5][6] |
| Molecular Weight | 250.18 g/mol | [1][2][5][6] |
| Density | 1.184 g/cm³ | [1][3] |
| Boiling Point | 291.8 °C at 760 mmHg | [1][3] |
| Flash Point | 130.3 °C | [3] |
| SMILES | CCCCN(CCCC)C(=O)CBr | [2] |
| InChIKey | UQISDSAIAARTPX-UHFFFAOYSA-N | [2] |
| Purity | Typically >97-98% | [4][5][6] |
Analytical Characterization
The identity and purity of synthesized 2-Bromo-N,N-dibutylacetamide are typically confirmed using a suite of standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
High-Performance Liquid Chromatography (HPLC) : This technique is effective for assessing the purity of the compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is suitable for analysis.[7] This method is also scalable for preparative separation to isolate impurities and is applicable to pharmacokinetic studies.[7]
-
Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
Applications in Research and Drug Development
2-Bromo-N,N-dibutylacetamide is a valuable reagent with several key applications:
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Versatile Alkylating Agent : Its primary utility lies in its role as an alkylating agent.[1] The electrophilic bromoacetyl group readily undergoes substitution reactions with various nucleophiles, making it a fundamental tool for constructing larger molecules.[1]
-
Medicinal Chemistry Scaffold : It is a key building block in medicinal chemistry for the synthesis of novel, pharmacologically active compounds.[1] It has been specifically noted for its use in creating potent, non-peptide antagonists for certain biological receptors.[1]
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Intermediate in Organic Synthesis : Beyond drug development, it serves as an intermediate in multi-step organic syntheses, enabling the introduction of the N,N-dibutylacetamido moiety into a target structure.
Safety, Handling, and Storage
2-Bromo-N,N-dibutylacetamide is a hazardous substance and must be handled with appropriate safety precautions.
GHS Hazard Classification
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Pictograms : Danger
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Hazard Statements :
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]
-
Personal Protective Equipment :
-
Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[8][10]
-
Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[8][9]
-
Respiratory Protection : If ventilation is inadequate or if dust/vapors are generated, use a NIOSH-approved respirator.[10]
-
-
Hygiene : Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8][9]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][11]
-
Keep away from incompatible materials such as strong oxidizing agents and bases.
Disposal
-
Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8][9]
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3016161, 2-Bromo-N,N-dibutylacetamide. Retrieved from [Link]
-
SIELC Technologies (2018). 2-Bromo-N,N-dibutylacetamide. Retrieved from [Link]
-
Synthonix, Inc. (n.d.). 40124-27-4 | 2-Bromo-N,N-dibutylacetamide. Retrieved from [Link]
-
Aromalake Chemical Co., Ltd. (n.d.). 2-Bromo-N,N-dibutylacetamide. Retrieved from [Link]
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